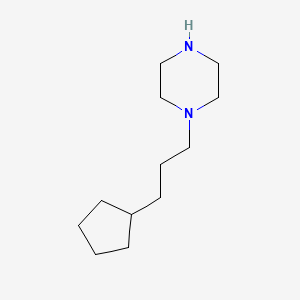

1-(3-Cyclopentylpropyl)piperazine

概要

説明

1-(3-Cyclopentylpropyl)piperazine is a chemical compound with the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

準備方法

The synthesis of 1-(3-Cyclopentylpropyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed . Industrial production methods often utilize batch or flow reactors, with microwave acceleration being a recent advancement to enhance efficiency .

化学反応の分析

Potential Reaction Pathways

Based on piperazine’s known reactivity, the following reactions are plausible for 1-(3-Cyclopentylpropyl)piperazine:

Amide Formation via Acylation

Piperazine derivatives can undergo acylation with acyl halides or anhydrides to form amides. In this compound, the unsubstituted amine in the piperazine ring may react with acylating agents (e.g., acetyl chloride) to yield substituted amides. The reaction typically occurs under mild conditions (e.g., room temperature, basic catalysts) .

Reaction Scheme :

N-Oxidation

Piperazine derivatives can form N-oxides upon reaction with oxidizing agents like hydrogen peroxide or peracids. The substitution pattern may influence the regiochemistry of oxidation, with the free amine being more susceptible to oxidation .

Reaction Conditions :

-

Oxidizing agent: Hydrogen peroxide or mCPBA.

-

Solvent: Polar aprotic (e.g., dichloromethane).

-

Temperature: Typically room temperature.

Alkylation

Alkylation of the free amine group is possible using alkyl halides or other alkylating agents. This reaction introduces additional substituents, altering the compound’s physicochemical properties .

Reaction Scheme :

Coordination Chemistry

The amine groups in piperazine derivatives can act as ligands in metal complexes. For this compound, the free amine may coordinate with transition metals (e.g., copper, cadmium), forming stable complexes. This reactivity is critical in catalytic applications .

Example Reaction :

Detection in Biological Samples

Piperazine derivatives, including substituted analogs, can be detected in biological matrices (e.g., urine, serum) using validated LC-MS methods. For this compound, techniques similar to those described for other piperazines (e.g., ion suppression optimization, deuterated internal standards) would likely apply .

Key Validation Parameters :

| Parameter | Typical Values (from analogous piperazines) |

|---|---|

| Limit of Detection (LOD) | ~0.1–5 ng/mL |

| Limit of Quantification (LOQ) | ~1–20 ng/mL |

| Linearity Range | 1–1000 ng/mL |

| Coefficient of Variation (CV) | <10% (intraday/interday) |

Stability and Racemization

While specific stability data for this compound is unavailable, substituted piperazines may undergo racemization under acidic or basic conditions, particularly if chiral centers are present. This is a critical consideration in synthetic and analytical workflows .

科学的研究の応用

Chemical Properties and Structure

1-(3-Cyclopentylpropyl)piperazine is characterized by its unique piperazine ring, which is substituted with a cyclopentylpropyl group. The molecular formula is , and it has a molecular weight of approximately 179.28 g/mol. Its structural features contribute to its pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar piperazine structures often exhibit activity against various neurological disorders, including anxiety and depression.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperazine derivatives. It was found that modifications to the piperazine ring, such as the addition of cyclopentyl groups, enhanced serotonin receptor binding affinity, suggesting potential applications in treating mood disorders.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Preliminary findings suggest that it may modulate dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and bipolar disorder.

Case Study: Dopaminergic Modulation

In a study focusing on dopaminergic pathways, this compound demonstrated significant effects on dopamine receptor activity in vitro, indicating its potential as an antipsychotic agent .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis for creating novel piperazine derivatives with enhanced biological activities.

Synthetic Routes

Research has outlined several synthetic pathways for producing this compound, often involving the reaction of cyclopentylpropyl amines with piperazine under controlled conditions to optimize yield and purity.

Studies have also examined the biological activity of this compound against various pathogens and cancer cell lines.

Case Study: Anticancer Properties

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it exhibited selective toxicity towards certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of 1-(3-Cyclopentylpropyl)piperazine involves its interaction with specific molecular targets. In biological systems, piperazine derivatives often act as agonists or antagonists of neurotransmitter receptors, such as GABA receptors . This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound may also influence other molecular pathways, depending on its specific structure and functional groups.

類似化合物との比較

1-(3-Cyclopentylpropyl)piperazine can be compared with other piperazine derivatives, such as:

Trimetazidine: Used in the treatment of angina pectoris.

Ranolazine: Employed for chronic angina management.

Aripiprazole: An antipsychotic medication.

Quetiapine: Used to treat schizophrenia and bipolar disorder

What sets this compound apart is its unique cyclopentylpropyl group, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

生物活性

1-(3-Cyclopentylpropyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This compound exhibits structural similarities to various neurotransmitter modulators, which may contribute to its diverse biological effects.

Chemical Structure and Properties

- Molecular Formula: C12H20N2

- Molecular Weight: 196.30 g/mol

- Chemical Structure: The compound features a piperazine ring substituted with a cyclopentylpropyl group, contributing to its unique pharmacological properties.

Neurotransmitter Interaction

Research indicates that this compound may interact with several neurotransmitter receptors, including:

- Serotonin Receptors (5-HT): Preliminary studies suggest that this compound can act as a partial agonist at certain serotonin receptor subtypes, potentially influencing mood and anxiety pathways.

- Dopamine Receptors: There is evidence of affinity for dopamine receptors, which may implicate its role in modulating dopaminergic signaling pathways relevant to conditions like schizophrenia and Parkinson's disease.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against several bacterial strains, including:

- Gram-positive Bacteria: The compound demonstrated significant inhibitory activity against Staphylococcus aureus.

- Gram-negative Bacteria: It also showed potential against Escherichia coli, although the efficacy was lower compared to its activity against Gram-positive strains.

Study 1: Neuropharmacological Effects

In a study assessing the neuropharmacological effects of this compound, researchers administered the compound to rodent models. Behavioral assays indicated that the compound produced anxiolytic-like effects, suggesting its potential utility in treating anxiety disorders. The study utilized a range of dosages, revealing a dose-dependent response in anxiety reduction.

Study 2: Antimicrobial Efficacy

A comprehensive screening of this compound against common pathogens was conducted. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods. The results indicated an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, highlighting its potential as an antimicrobial agent.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Receptor Modulation: The compound likely modulates neurotransmitter systems by acting on specific receptors.

- Cellular Signaling Pathways: It may influence intracellular signaling pathways related to cell proliferation and apoptosis, particularly in microbial cells.

Comparative Analysis

| Property/Activity | This compound | Other Piperazine Derivatives |

|---|---|---|

| Neurotransmitter Interaction | Partial agonist at serotonin receptors | Varies widely |

| Antimicrobial Activity | Effective against Gram-positive bacteria | Some derivatives show no efficacy |

| Dosage Range in Studies | Anxiolytic effects at low doses | Varies |

特性

IUPAC Name |

1-(3-cyclopentylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-2-5-12(4-1)6-3-9-14-10-7-13-8-11-14/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNHQGIPGGJAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374121 | |

| Record name | 1-(3-cyclopentylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827614-49-3 | |

| Record name | 1-(3-cyclopentylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。